Cyproheptadine hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
Cyproheptadine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound exerts its effects on various types of cells, primarily through its antihistamine and antiserotonin properties . It influences cell function by antagonizing the effects of histamine and serotonin, which can lead to a decrease in allergic symptoms and an increase in appetite .
Molecular Mechanism
The molecular mechanism of action of this compound involves competing with free histamine and serotonin for binding at their respective receptors . This competitive antagonism at the receptor level leads to its antihistamine and antiserotonin effects .
Temporal Effects in Laboratory Settings
This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression
Metabolic Pathways
This compound undergoes several metabolic processes, including aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation .
Transport and Distribution
It is known that the drug is almost entirely metabolized, followed by renal metabolite elimination, mostly as glucuronide and sulfate conjugates .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with histamine and serotonin receptors, which are located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peritol is synthesized through a multi-step chemical process. The synthesis begins with the formation of a dibenzocycloheptene intermediate, which is then reacted with a piperidine derivative to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Peritol involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Peritol undergoes various chemical reactions, including:
Oxidation: Peritol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of Peritol, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Peritol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the chemical reactions of Peritol include its metabolites, which are often studied for their pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Peritol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on various biological pathways, including those involving histamine and serotonin.
Medicine: Used in the treatment of allergic conditions, serotonin syndrome, and as an appetite stimulant.
Mechanism of Action
Peritol exerts its effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism at the histamine H1-receptor and serotonin receptors leads to the relief of allergy symptoms and appetite stimulation . The molecular targets include the histamine H1-receptor and serotonin receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Cetirizine: A second-generation antihistamine known for its minimal sedative effects.
Uniqueness of Peritol
Peritol is unique due to its combination of antihistamine, antiserotonergic, and anticholinergic properties. This makes it effective not only in treating allergic reactions but also in conditions like serotonin syndrome and as an appetite stimulant .
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVNZLARAEGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042586 | |
Record name | Cyproheptadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
969-33-5, 41354-29-4 | |
Record name | Cyproheptadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyproheptadine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyproheptadine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyproheptadine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyproheptadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyproheptadine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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